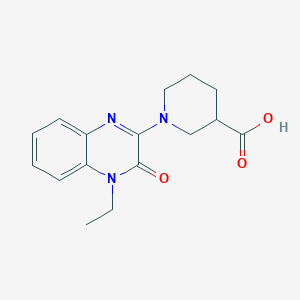

![molecular formula C18H14N2O5 B1392569 1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid CAS No. 1244855-44-4](/img/structure/B1392569.png)

1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid

Overview

Description

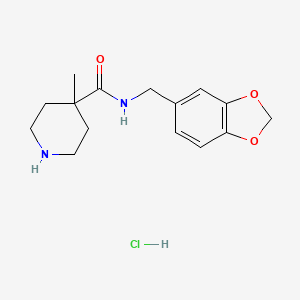

The compound “1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid” is a complex organic molecule. It contains an indole group, which is a prevalent moiety in many natural products and pharmaceuticals . The molecule also has carboxyphenyl and carboxylic acid groups, which are common in various bioactive compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring and the introduction of the carboxyphenyl and carboxylic acid groups. While specific synthesis methods for this exact compound were not found, there are general methods available for the synthesis of similar compounds. For instance, one-step synthesis of 2-[(2-Carboxyphenyl)amino]-6-formylnicotinic Acid via Photolysis of 2-Azidobenzoic Acid in the Presence of Weak Bases has been reported .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a carboxyphenyl group, and a carboxylic acid group. The exact arrangement of these groups would depend on the specific synthesis process used. The structure of similar compounds, such as 2-(3-Carboxyphenyl)propionic acid, has been elucidated using methods like mass and NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Indole derivatives have been known to undergo a variety of chemical reactions, including substitutions and additions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carboxylic acid groups. The compound’s melting and boiling points, density, and other properties could be predicted using computational chemistry methods .

Scientific Research Applications

Oligomerization and Synthesis

- Indole derivatives like 1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid have been studied for their ability to undergo oligomerization and synthesis reactions. For instance, two molecules of an indole derivative can react with a molecule of thiol in the presence of trifluoroacetic acid, leading to the formation of various adducts and parallel formation of dimers and trimers of the indole derivatives (Mutulis et al., 2008).

Antimicrobial Activity

- Indole-2-carboxylic acid derivatives have garnered attention due to their therapeutic applications, particularly in antimicrobial activity. A series of 3-[N,N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids synthesized from 1-Propyl-1H-indole-2-carboxylic acid showed significant antibacterial and moderate antifungal activities (Raju et al., 2015).

Novel Synthesis Methods

- Novel methods for synthesizing indole-2-carboxylic acids with various substituents have been explored. For example, the Ullmann reaction has been used to convert 1H-indoles with certain substituents into 1-phenyl-1H-indoles, and reaction with thionyl chloride provided indole 3-sulfinyl chlorides, which were further transformed (Unangst et al., 1987).

Glycine-Site NMDA Receptor Antagonists

- Indole derivatives have been investigated for their potential as selective glycine-site NMDA receptor antagonists, which are relevant in neurological research and therapy. Compounds like 3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acid have been identified as potent selective glycine-site NMDA receptor antagonists (Baron et al., 2005).

Reagent Synthesis

- These compounds have also been used in the synthesis of novel reagents. For instance, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal has been synthesized and used for the protection of carboxylic acids, demonstrating the versatile applications of indole derivatives in synthetic chemistry (Arai et al., 1998).

DNA Binding Agents

- Indole dicarboxylic acids have been studied as potential linkers in the synthesis of bis-netropsin analogues, which can bind to the minor groove of DNA. This application is significant in molecular biology and genetics (Khalaf et al., 2000).

Inhibitors of Cytosolic Phospholipase A2

- Research has been conducted on 3-acylindole-2-carboxylic acid derivatives as inhibitors of cytosolic phospholipase A2, highlighting their potential in pharmacological and biochemical applications (Lehr, 1997).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-[2-(3-carboxyanilino)-2-oxoethyl]indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c21-16(19-13-6-3-5-12(8-13)17(22)23)10-20-14-7-2-1-4-11(14)9-15(20)18(24)25/h1-9H,10H2,(H,19,21)(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWJPWJJEYFILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

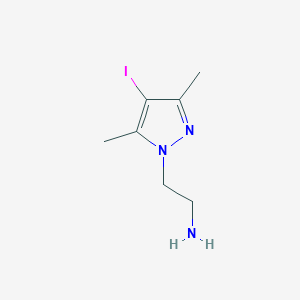

![(2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one](/img/structure/B1392488.png)

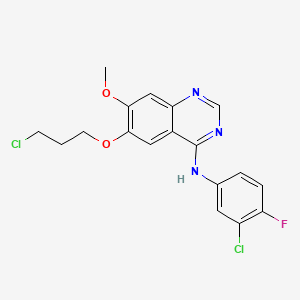

![[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392489.png)

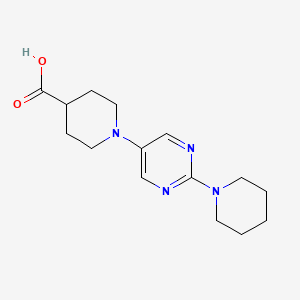

![5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1392491.png)

![4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392494.png)

![[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid](/img/structure/B1392498.png)

![1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392502.png)

![2-[2-(1,4'-Bipiperidin-1'-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392503.png)

![{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392507.png)

![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B1392508.png)